N-(2-(呋喃-3-基)乙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

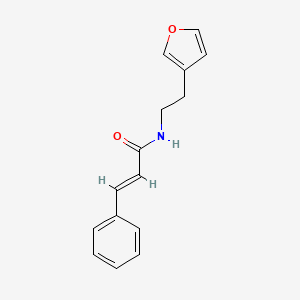

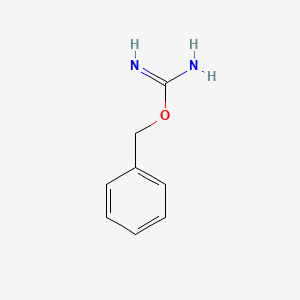

“N-(2-(furan-3-yl)ethyl)cinnamamide”, commonly known as FEC, is a synthetic organic compound that was first synthesized in 2004. It has a molecular formula of C15H15NO2 and a molecular weight of 241.29. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity .

Synthesis Analysis

The synthesis of cinnamamides, including FEC, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Molecular Structure Analysis

The molecular structure of FEC is characterized by a furan ring attached to a cinnamamide moiety. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The cinnamamide moiety is derived from cinnamic acid, a natural organic acid in plants with various pharmacological activities .

Chemical Reactions Analysis

The synthesis of FEC involves an enzymatic synthesis process, specifically an ammonolysis reaction . Traditional chemical synthesis methods used condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC) or triazine reagents to synthesize cinnamamide derivatives in N, N-dimethylformamide (DMF), tetrahydrofuran (THF) or pyridine .

科学研究应用

Antibacterial Activity

N-(2-(furan-3-yl)ethyl)cinnamamide: and its derivatives have been recognized for their potential antibacterial properties. The furan ring, a common motif in these compounds, is known to interact with bacterial cell components, leading to the disruption of cell processes . This interaction can be particularly effective against both Gram-positive and Gram-negative bacteria , which makes these compounds valuable in the development of new antibacterial agents to combat drug-resistant strains.

Herbicidal Activity

The structural flexibility of furan derivatives allows them to be tailored for use as herbicides. N-(2-(furan-3-yl)ethyl)cinnamamide could potentially inhibit root growth in weeds, thereby controlling their spread in agricultural settings. This application is significant for sustainable agriculture and for reducing reliance on traditional chemical herbicides .

作用机制

未来方向

The future directions for research on FEC and other cinnamamides could involve further exploration of their therapeutic potentials. Given their anti-inflammatory and analgesic activities, they could be studied for potential applications in treating conditions associated with inflammation and pain . Additionally, their synthesis process could be optimized for more efficient and economical production .

属性

IUPAC Name |

(E)-N-[2-(furan-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(7-6-13-4-2-1-3-5-13)16-10-8-14-9-11-18-12-14/h1-7,9,11-12H,8,10H2,(H,16,17)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUETXAHXNLOW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

![Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2870002.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)